molecular formula C7H12ClNO2 B8531668 4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

Cat. No.: B8531668
M. Wt: 177.63 g/mol
InChI Key: MMYDHLZIVNPYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-4-hydroxy-2-isopropyoxazoline is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-5H-1,3-oxazol-4-ol

InChI

InChI=1S/C7H12ClNO2/c1-5(2)6-9-7(10,3-8)4-11-6/h5,10H,3-4H2,1-2H3

InChI Key

MMYDHLZIVNPYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(CO1)(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isobutyramide (9.876 g, 0.1122 mol) in acetone (130 mL) was added 1,3-dichloroacetone (10.0 g, 0.0748 mol), NaHCO3 (9.429 g, 0.1122 mol), and MgSO4 (18.01 g, 0.1496 mol). The mixture was heated at reflux under argon for 63 hrs, then cooled to room temperature, vacuum filtered, and concentrated in vacuo to a dark brown semi-solid. The residue was purified by SiO2 flash chromatography using a gradient of EtOAc/CH2Cl2 (5%, 10%, 20%, 40%) to obtain the desired product as an orange liquid (6.06 g, 0.0341 mol, 46%): 1H NMR (CDCl3) δ 1.20-1.28 (m, 6H), 2.56-2.72 (m, 1H), 3.70 (s, 2H), 4.18 (d, J=9.6 Hz, 1H), 4.38 (d, J=9.6 Hz, 1H). Mass spectrum: (M+H)+ =178, 180.
Quantity
9.876 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.429 g
Type
reactant
Reaction Step One
Name
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
46%

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